4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid
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Overview
Description
4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a sulfonamide group attached to the isoxazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the sulfonamide-isoxazole intermediate with butanoic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid
- {[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}acetic acid
Uniqueness
4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid is unique due to the presence of the butanoic acid moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H14N2O5S |
---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C9H14N2O5S/c1-6-9(7(2)16-11-6)17(14,15)10-5-3-4-8(12)13/h10H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
QUMIWWITFZMBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCCC(=O)O |
Origin of Product |
United States |
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